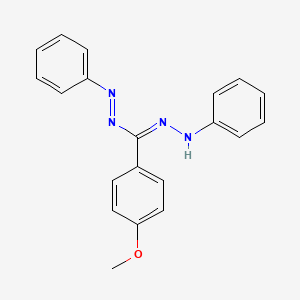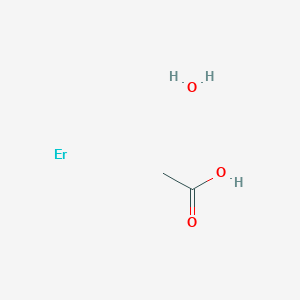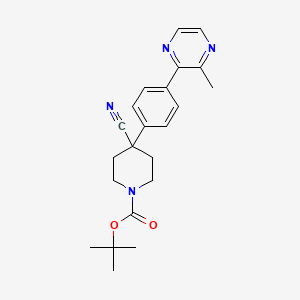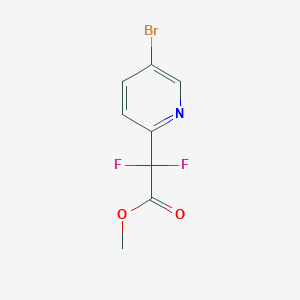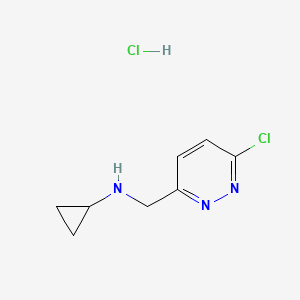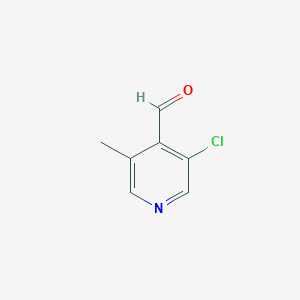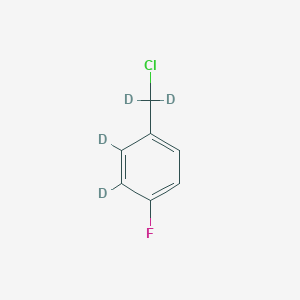
4-Fluorobenzyl-2,3,5,6-d4 chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluorobenzyl-2,3,5,6-d4 chloride is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a labeled analogue of 4-Fluorobenzyl chloride and is used extensively in various fields of scientific research, including organic chemistry, pharmaceuticals, and environmental studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzyl-2,3,5,6-d4 chloride typically involves the deuteration of 4-Fluorobenzyl chloride. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques to meet industrial standards.
化学反応の分析
Types of Reactions
4-Fluorobenzyl-2,3,5,6-d4 chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: It can be reduced to form 4-Fluorobenzyl-2,3,5,6-d4 alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include various substituted benzyl compounds.
Oxidation: Products include 4-Fluorobenzaldehyde or 4-Fluorobenzoic acid.
Reduction: The major product is 4-Fluorobenzyl-2,3,5,6-d4 alcohol.
科学的研究の応用
4-Fluorobenzyl-2,3,5,6-d4 chloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways in living organisms.
Medicine: Utilized in the synthesis of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Acts as an intermediate in the production of various pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 4-Fluorobenzyl-2,3,5,6-d4 chloride involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new chemical bond. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new products. The deuterium atoms in the compound can also influence reaction kinetics and mechanisms due to the isotope effect.
類似化合物との比較
Similar Compounds
4-Fluorobenzyl chloride: The non-deuterated analogue, commonly used in similar applications.
2-Fluorobenzyl chloride: Another fluorinated benzyl chloride with different substitution patterns.
Pentafluorobenzoyl chloride: A highly fluorinated benzoyl chloride used in specialized chemical syntheses
Uniqueness
4-Fluorobenzyl-2,3,5,6-d4 chloride is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and metabolic studies. The presence of deuterium atoms can significantly alter the compound’s physical and chemical properties, providing insights that are not possible with non-deuterated analogues.
特性
IUPAC Name |
1-(chloromethyl)-2,3,5,6-tetradeuterio-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXWCDITFDNEBY-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CCl)[2H])[2H])F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219804-10-0 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219804-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[7-(CyclohexylMethyl)-1,6-dihydro-2H-indeno[5,4-b]-furan-8-yl]ethyl}acetaMide](/img/new.no-structure.jpg)
![2-Methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid](/img/structure/B1144048.png)
![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1144051.png)
